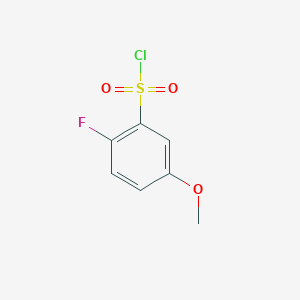

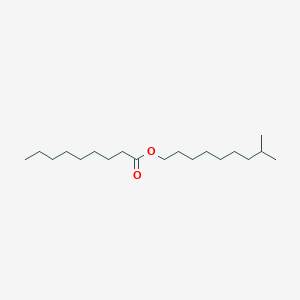

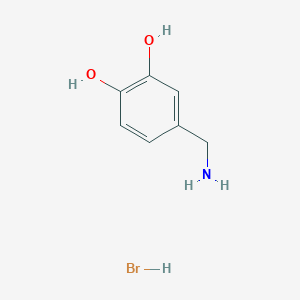

![molecular formula C9H17NO3 B090099 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1214158-74-3](/img/structure/B90099.png)

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a compound that has been studied for its potential use in the synthesis of chiral Mannich bases and as a systemic fungicide. The compound features a morpholine ring, which is a common moiety in various pharmaceuticals and agrochemicals due to its favorable properties and reactivity.

Synthesis Analysis

The synthesis of related compounds to 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has been achieved through asymmetric Mannich reactions. For instance, a highly stereocontrolled synthesis was reported where chiral Mannich bases were obtained with nearly 100% enantiomeric excess (ee). This process involved the use of cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate and subsequent two-step reduction of the keto group in the resulting β-amino ketones to afford the desired product with high optical purity .

Molecular Structure Analysis

The molecular structure of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid and its derivatives is characterized by the presence of a morpholine ring and a propanoic acid moiety. The stereochemistry of the morpholine ring, particularly the cis configuration of the 2,6-dimethyl groups, is crucial for the biological activity of the compound. The synthesis of optically pure stereoisomers of a related morpholine derivative has been achieved, highlighting the importance of stereochemistry in the biological efficacy of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid derivatives has been explored in the context of electrochemical fluorination. This process led to the formation of F-acid fluorides in fair yields. However, the electrochemical fluorination also induced cis-and trans-isomerization on the two methyl substituents of the morpholine ring, resulting in a mixture of cis- and trans-isomers. Additionally, a seven-membered ring expanded product was identified as a by-product in the fluorination of methyl cis-2,6-dimethylmorpholino-acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid derivatives are influenced by the morpholine ring and the substituents attached to it. The electrochemical fluorination studies provided spectroscopic data and physical properties of new nitrogen-containing F-carboxylic acids, which are valuable for understanding the behavior of these compounds under different conditions . The optical purity of the synthesized compounds is a significant property, especially for their potential use as fungicides, as it can affect their biological activity .

Applications De Recherche Scientifique

Application

The compound “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” could potentially be used in the synthesis of 3-propanal derivatives . These derivatives have shown their usefulness in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .

Method of Application

The synthesis of 3-propanal derivatives involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation . The exact role of “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” in this process is not specified in the available resources.

Results or Outcomes

The results of this process are a range of versatile hydrocinnamaldehyde derivatives . The exact yield and other quantitative data are not specified in the available resources.

Potential Use in Synthesis of Other Compounds

Application

The compound “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” could potentially be used in the synthesis of other organic compounds . The exact compounds that can be synthesized using this acid are not specified in the available resources.

Results or Outcomes

The results of this process are a range of organic compounds . The exact yield and other quantitative data are not specified in the available resources.

Propriétés

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAGXWIBRZPNRW-DHBOJHSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

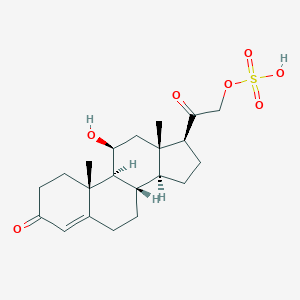

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)

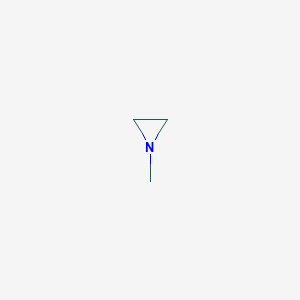

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

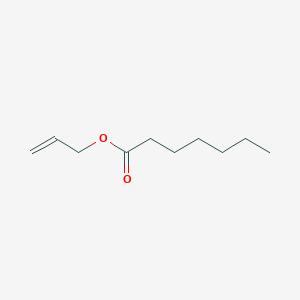

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)